N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c18-15-5-2-11(8-16(15)19)21-17(24)23-12-3-4-13(23)10-14(9-12)22-7-1-6-20-22/h1-2,5-8,12-14H,3-4,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIKCLIICBJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC(=C(C=C3)Cl)Cl)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the azabicyclo[3.2.1]octane core: This can be achieved through a series of cyclization reactions.
Introduction of the pyrazolyl group: This step may involve the reaction of the azabicyclo compound with a pyrazole derivative under suitable conditions.
Attachment of the 3,4-dichlorophenyl group: This can be done through a substitution reaction, where the azabicyclo compound reacts with a 3,4-dichlorophenyl derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in compounds with different substituents.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Core Modifications :
- The target compound’s 8-azabicyclo[3.2.1]octane core is substituted with a pyrazole at C3, distinguishing it from dichloropane (methyl carboxylate at C2) and BD 1008 (linear amine chain) . Pyrazole’s planar structure may enhance π-π stacking with aromatic residues in target proteins.
Carboxamide vs. Ester/Cationic Groups :
- The 3,4-dichlorophenyl carboxamide group in the target compound contrasts with dichloropane’s methyl ester and BD 1008’s cationic pyrrolidinylethylamine. Carboxamides typically improve metabolic stability compared to esters, suggesting longer half-life .
Biological Activity Trends: Dichloropane’s dopamine transporter inhibition highlights the role of ester groups in CNS penetration, while BD 1008’s sigma-1 antagonism emphasizes cationic side chains for receptor binding . The target compound’s pyrazole and carboxamide may shift activity toward non-dopaminergic targets (e.g., sigma-2 or 5-HT receptors).
Biological Activity
N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound notable for its unique bicyclic structure, which incorporates both a pyrazole moiety and a dichlorophenyl group. This structural combination contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound features the following structural elements:
- Bicyclic Core : The azabicyclo[3.2.1]octane framework.
- Functional Groups : A dichlorophenyl group and a carboxamide group, enhancing solubility and reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of enzymes involved in inflammatory processes.
The compound primarily functions as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of this enzyme preserves endogenous palmitoylethanolamide (PEA), leading to enhanced anti-inflammatory and analgesic effects .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Inhibition of NAAA :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | Structure | Lacks substituents on the phenyl ring | Moderate anti-inflammatory |
| tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | Structure | Contains a tert-butyl group instead of dichlorophenyl | Low anti-inflammatory |
| Pyrazole derivatives | Structure | Varying substitutions on the pyrazole ring | Diverse pharmacological profiles |
Pharmacological Applications
This compound has potential applications in:
- Pain Management : Due to its analgesic properties via PEA preservation.
- Anti-inflammatory Treatments : As an NAAA inhibitor, it could be beneficial in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
